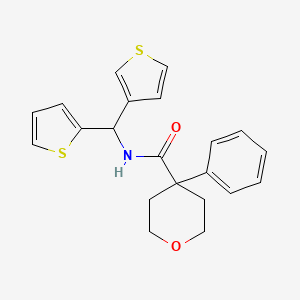
4-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide is a complex organic compound that features a tetrahydropyran ring, a phenyl group, and thiophene moieties
Métodos De Preparación
The synthesis of 4-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of a phenyl-substituted tetrahydropyran with thiophene derivatives under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the phenyl and thiophene rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes involving thiophene derivatives.
Industry: It can be used in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, the thiophene rings may interact with enzymes or receptors in biological systems, modulating their activity. The phenyl and tetrahydropyran groups can also influence the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar compounds include other thiophene derivatives and phenyl-substituted tetrahydropyrans. What sets 4-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. For example, compounds like 2-phenylthiophene and 4-phenyl-2H-pyran-4-carboxamide share some structural similarities but lack the specific arrangement of thiophene and phenyl groups found in this compound.
Propiedades
IUPAC Name |
4-phenyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2S2/c23-20(21(9-11-24-12-10-21)17-5-2-1-3-6-17)22-19(16-8-14-25-15-16)18-7-4-13-26-18/h1-8,13-15,19H,9-12H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFUSROWMJONAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NC(C3=CSC=C3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
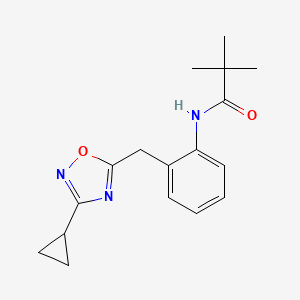
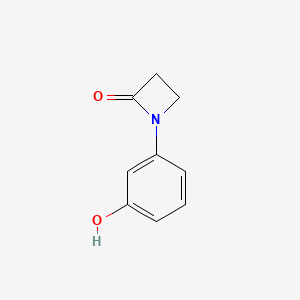
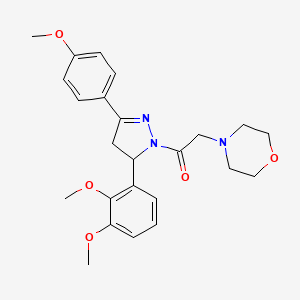
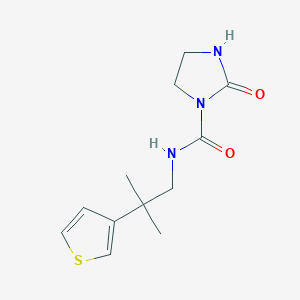
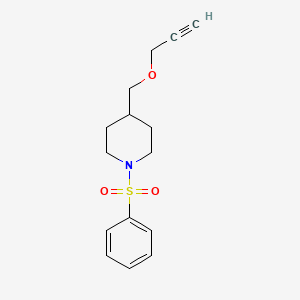
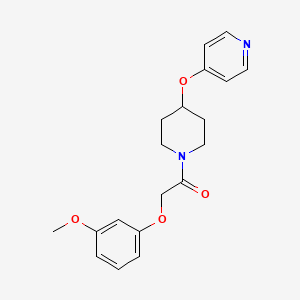
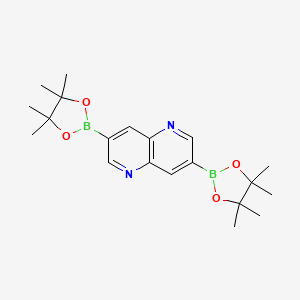
![4-ethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2354794.png)
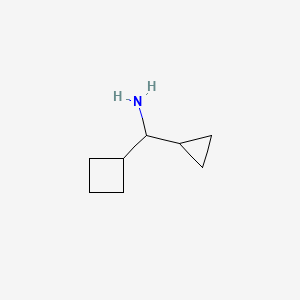
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2354796.png)
![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one](/img/structure/B2354800.png)



